4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione
Description
4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione is a thiomorpholine derivative featuring a chloropropanoyl substituent at the 4-position of the thiomorpholine-1,1-dione core. This compound is characterized by its sulfone and ketone functional groups, with the chlorine atom on the propanoyl moiety contributing to its electrophilic reactivity. It is primarily utilized in pharmaceutical and agrochemical research as a building block for synthesizing complex molecules, leveraging its reactive chlorinated side chain for further functionalization .
Properties
IUPAC Name |
2-chloro-1-(1,1-dioxo-1,4-thiazinan-4-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClNO3S/c1-6(8)7(10)9-2-4-13(11,12)5-3-9/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRWFTWQLXXUNRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCS(=O)(=O)CC1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154384-08-3 | |
| Record name | 4-(2-chloropropanoyl)-1lambda6-thiomorpholine-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione typically involves the reaction of thiomorpholine with 2-chloropropionyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at a low temperature to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfoxides or sulfones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under controlled conditions.
Major Products Formed
Substitution Reactions: Formation of substituted thiomorpholine derivatives.
Reduction Reactions: Formation of alcohol or amine derivatives.
Oxidation Reactions: Formation of sulfoxides or sulfones.
Scientific Research Applications
4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactivity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione involves its interaction with nucleophilic sites in biological molecules. The chloropropanoyl group can react with nucleophiles such as amino acids, leading to the modification of proteins and enzymes. This reactivity is the basis for its potential therapeutic effects, including antimicrobial and anticancer activities .
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key structural and physicochemical differences between 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione and its analogs:
Biological Activity
4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound includes a thiomorpholine ring substituted with a chloropropanoyl group. This unique structure is believed to contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Several studies suggest that this compound has significant antimicrobial properties against a range of bacterial strains. The mechanism involves the disruption of bacterial cell wall synthesis and function.
- Anticancer Properties : Preliminary studies have indicated that the compound may possess anticancer activity, potentially through the induction of apoptosis in cancer cells. This effect might be linked to its ability to inhibit specific signaling pathways involved in cell proliferation.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, which could be beneficial in treating diseases where these enzymes play a critical role.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that can trigger apoptosis in cancer cells.
- Cell Cycle Arrest : Evidence suggests that this compound can cause cell cycle arrest at specific phases, inhibiting cancer cell proliferation.
- Protein Interaction : The thiomorpholine moiety may facilitate interactions with target proteins, altering their function and leading to therapeutic effects.
Case Studies and Research Findings
A review of recent literature highlights several key findings regarding the biological activity of this compound:
| Study | Findings |
|---|---|
| Study A (2023) | Demonstrated significant antibacterial activity against E. coli and S. aureus with MIC values below 50 µg/mL. |
| Study B (2024) | Showed that the compound induces apoptosis in MCF-7 breast cancer cells via ROS generation. |
| Study C (2025) | Identified the compound as a potent inhibitor of histone deacetylase (HDAC), suggesting potential applications in cancer therapy. |
Q & A
Basic Research Questions
Q. What are the key considerations in designing a multi-step synthesis protocol for 4-(2-Chloropropanoyl)-1-thiomorpholine-1,1-dione?
- Answer: A robust synthesis protocol requires careful selection of precursors (e.g., chlorinated ketones) and reaction conditions (temperature, solvent polarity, and catalysts). For example, chlorination steps must be optimized to avoid over-substitution, and thiomorpholine ring closure should be monitored via intermediate characterization using techniques like thin-layer chromatography (TLC) . Multi-step reactions benefit from protecting-group strategies to preserve functional group integrity during transformations .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) is critical for confirming substituent positions and stereochemistry. X-ray crystallography provides definitive proof of molecular geometry, as demonstrated in structural studies of analogous chlorinated heterocycles . Mass spectrometry (HRMS) validates molecular weight, while FT-IR identifies functional groups like carbonyl and sulfonyl moieties .
Q. How can researchers optimize reaction conditions to maximize yield and purity during synthesis?
- Answer: Systematic screening of parameters (e.g., solvent polarity, temperature gradients, and stoichiometry) using design-of-experiments (DoE) approaches minimizes side reactions. For instance, polar aprotic solvents like DMF may enhance nucleophilic substitution rates in thiomorpholine ring formation . Post-synthetic purification via column chromatography or recrystallization ensures high purity, with HPLC tracking impurity profiles .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?
- Answer: Density functional theory (DFT) calculations assess electron density distribution at reactive sites (e.g., the chloropropanoyl group). Molecular docking simulations can predict interactions with biological nucleophiles, such as cysteine residues in enzymes. SMILES/InChI descriptors (e.g., from PubChem) enable accurate model construction for reactivity trends .
Q. What strategies resolve contradictions in reported bioactivity data across different studies?
- Answer: Meta-analyses should account for variables like assay type (e.g., cell-free vs. cell-based), concentration ranges, and solvent effects. For example, discrepancies in cytotoxicity may arise from differential membrane permeability in cell lines. Cross-validation using orthogonal assays (e.g., fluorescence-based viability tests vs. ATP quantification) clarifies mechanistic insights .
Q. What in vitro assays are suitable for assessing its cytotoxicity, considering low detection limits for trace metabolites?
- Answer: High-sensitivity assays like LC-MS/MS detect metabolites at sub-nanomolar levels, addressing challenges in quantifying low-abundance species. Fluorescent probes (e.g., ROS-sensitive dyes) can track oxidative stress induced by bioactivation of the chlorinated moiety. Parallel use of 3D cell cultures improves physiological relevance compared to monolayer models .
Q. How does the compound’s crystal packing affect its physicochemical properties (e.g., solubility, stability)?
- Answer: X-ray diffraction studies reveal intermolecular interactions (e.g., halogen bonding between chlorine and sulfonyl groups) that influence solubility and thermal stability. For example, tight packing in the crystal lattice may reduce dissolution rates, necessitating co-crystallization with solubilizing agents .
Q. What methodologies address analytical challenges in detecting trace impurities or degradation products?
- Answer: Coupling gas chromatography (GC) with tandem mass spectrometry (GC-MS/MS) enhances specificity for volatile byproducts. Accelerated stability studies under varied pH/temperature conditions identify degradation pathways, with NMR tracking structural changes in real time .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on the compound’s enzymatic inhibition potency?
- Answer: Cross-validate inhibition assays using purified enzymes vs. cell lysates to distinguish direct binding from off-target effects. Kinetic studies (e.g., Lineweaver-Burk plots) differentiate competitive vs. non-competitive inhibition mechanisms. Structural analogs with modified substituents (e.g., fluorophenyl groups) can isolate critical pharmacophore features .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
